molecular formula C15H10ClNO3 B14233789 4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene CAS No. 405165-65-3

4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene

Cat. No.: B14233789
CAS No.: 405165-65-3
M. Wt: 287.70 g/mol
InChI Key: FCZWOHIRRSKCRX-UHFFFAOYSA-N
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Description

4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene is an aromatic compound with the molecular formula C₁₅H₁₀ClNO₃ This compound is characterized by the presence of a chloro group, a nitro group, and a phenylprop-2-yn-1-yloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene typically involves the following steps:

    Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: The chloro group is introduced via chlorination, which can be done using chlorine gas or other chlorinating agents.

    Alkylation: The phenylprop-2-yn-1-yloxy group is attached through an alkylation reaction, where the appropriate alkyne derivative is reacted with the benzene ring under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, to form various oxidized products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles in a polar aprotic solvent.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: 4-Amino-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene.

    Substitution: 4-Methoxy-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene.

    Oxidation: Various oxidized derivatives depending on the specific conditions used.

Scientific Research Applications

4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitro-1-prop-2-ynoxy-benzene: .

    4-Chloro-2-nitro-1-(2-phenylethoxy)benzene: .

    4-Chloro-2-nitro-1-[2-iodoethynyl]benzene: .

Uniqueness

4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene is unique due to the presence of the phenylprop-2-yn-1-yloxy group, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

405165-65-3

Molecular Formula

C15H10ClNO3

Molecular Weight

287.70 g/mol

IUPAC Name

4-chloro-2-nitro-1-(3-phenylprop-2-ynoxy)benzene

InChI

InChI=1S/C15H10ClNO3/c16-13-8-9-15(14(11-13)17(18)19)20-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,10H2

InChI Key

FCZWOHIRRSKCRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCOC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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